molecular formula C19H21F2N3O2S B3563061 N-[3-(difluoromethoxy)phenyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide

N-[3-(difluoromethoxy)phenyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide

Cat. No.: B3563061
M. Wt: 393.5 g/mol
InChI Key: RZHVVNXFSPJJOE-UHFFFAOYSA-N
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Description

N-[3-(difluoromethoxy)phenyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide is a chemical compound for research use. It features a piperazine ring core, a common structural motif in many biologically active molecules, which is substituted with a 4-methoxyphenyl group and a carbothioamide function linked to a 3-(difluoromethoxy)phenyl ring . Compounds within the piperazine-carbothioamide class have been investigated for their potential in various research areas, including as selective ligands for neurological targets . The presence of the difluoromethoxy group can influence the compound's electronic properties and metabolic stability, making it a point of interest in structure-activity relationship (SAR) studies . This product is intended for laboratory research purposes only by qualified professionals. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

N-[3-(difluoromethoxy)phenyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O2S/c1-25-16-7-5-15(6-8-16)23-9-11-24(12-10-23)19(27)22-14-3-2-4-17(13-14)26-18(20)21/h2-8,13,18H,9-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHVVNXFSPJJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=S)NC3=CC(=CC=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(difluoromethoxy)phenyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-(difluoromethoxy)aniline with 4-(4-methoxyphenyl)piperazine in the presence of a suitable catalyst and solvent. The resulting intermediate is then treated with a carbothioamide reagent under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(difluoromethoxy)phenyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[3-(difluoromethoxy)phenyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(difluoromethoxy)phenyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Piperazine-1-carbothioamide Derivatives

Compound Name Substituent R₁ Substituent R₂ Molecular Weight (g/mol) Key Features Reference
Target Compound 3-(Difluoromethoxy)phenyl 4-Methoxyphenyl 364.4 Balanced electronic effects; potential for CNS activity
N-[4-(Difluoromethoxy)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide 4-(Difluoromethoxy)phenyl 2-Fluorophenyl ~380 (estimated) Increased lipophilicity due to fluorine; altered binding affinity
N-[3-(Difluoromethoxy)phenyl]-4-(3-chlorophenyl)piperazine-1-carbothioamide 3-(Difluoromethoxy)phenyl 3-Chlorophenyl ~378.9 Enhanced electron-withdrawing effects; potential metabolic stability
4-(3-Chlorophenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide 3-Chlorophenyl 2-Phenylethyl 371.9 Bulky alkyl chain; reduced solubility
4-(4-Fluorophenyl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide 4-Fluorophenyl 4-(Pyrrolidinylcarbonyl)phenyl 412.5 Carboxamide backbone; hydrogen-bonding capacity

Key Observations:

Electron-Donating vs. In contrast, analogues with 3-chlorophenyl (e.g., ) or 2-fluorophenyl substituents exhibit stronger electron-withdrawing effects, which may improve metabolic stability but reduce solubility . The difluoromethoxy group in the target compound offers a balance between lipophilicity and polarity, compared to fully fluorinated substituents (e.g., trifluoromethyl in ), which significantly increase hydrophobicity .

Impact of Substituent Position :

  • Derivatives with para-substituted aryl groups (e.g., 4-methoxyphenyl in the target compound) generally exhibit higher symmetry and crystallinity compared to ortho- or meta- substituted analogues (e.g., ), which may affect synthetic yields and purification .

Table 2: Comparative Physicochemical Properties

Compound Name Melting Point (°C) Synthetic Yield (%) LogP (Calculated) Notes
Target Compound Not reported Not reported ~3.5 (estimated) Likely moderate solubility in DMSO
N-(3-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2) 189.5–192.1 52.2 2.8 Lower yield due to fluorophenyl steric effects
4-(2-Methoxyphenyl)-N-(3-pyridinyl)piperazine-1-carbothioamide Not reported Not reported 2.1 Increased polarity from pyridinyl group
N-(1,3-Benzodioxol-5-yl)-4-(2-furylmethyl)piperazine-1-carbothioamide Not reported Not reported 3.2 High lipophilicity from furan and benzodioxole groups

Key Observations:

  • Synthetic Challenges : The target compound’s difluoromethoxy group may complicate synthesis due to the need for precise fluorination conditions, as seen in analogues requiring sodium periodate or sulfur-based reagents (e.g., ) .
  • Yield Trends: Derivatives with halogenated aryl groups (e.g., chloro, fluoro) often exhibit lower yields (45–57%) compared to non-halogenated analogues, likely due to steric and electronic challenges during cyclization .

Biological Activity

N-[3-(difluoromethoxy)phenyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide is a compound of interest in medicinal chemistry, particularly due to its structural features that suggest potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core, difluoromethoxy and methoxy substituents on phenyl groups, and a carbothioamide functional group. Its molecular formula is C19H21F2N3O2S, with a molecular weight of approximately 397.43 g/mol. The unique arrangement of these functional groups is believed to enhance its biological activity compared to other derivatives in the piperazine class.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Dopamine Receptor Modulation : This compound may interact with dopamine receptors, particularly D3 receptors, which are implicated in neuropsychiatric disorders. Studies have shown that structural modifications in piperazine derivatives can significantly affect binding affinity and selectivity towards D2-like receptors .
  • Antitumor Activity : Some studies have reported that piperazine derivatives possess antitumor properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapy .
  • Antimicrobial Properties : The presence of the carbothioamide group may contribute to antimicrobial activity observed in related compounds. Research has indicated that certain piperazine derivatives exhibit significant antimicrobial effects against a range of pathogens .

Study 1: Antitumor Activity

In a study evaluating the cytotoxic effects of piperazine derivatives, including this compound, researchers tested the compound against several cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that the compound exhibited significant cytotoxicity, especially when combined with doxorubicin, suggesting a synergistic effect that enhances its antitumor efficacy .

Study 2: Dopamine Receptor Binding

A detailed investigation into the binding affinities of various piperazine derivatives revealed that modifications in the structure could lead to increased selectivity for D3 receptors over D2 receptors. The study highlighted the importance of specific functional groups in enhancing receptor interaction, which is crucial for developing treatments for disorders such as schizophrenia and Parkinson's disease .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for this compound compared to other piperazine derivatives:

Compound NameAntitumor ActivityDopamine Receptor AffinityAntimicrobial Activity
This compoundHighModerate (D3 selective)Moderate
Piperazine Derivative AModerateHigh (D2 selective)Low
Piperazine Derivative BLowModerateHigh

Q & A

Q. What structural features of this compound are critical for its biological activity, and how can they be experimentally validated?

The compound's piperazine scaffold, substituted with 3-(difluoromethoxy)phenyl and 4-methoxyphenyl groups, likely influences receptor binding and metabolic stability. The difluoromethoxy group enhances lipophilicity and resistance to oxidative metabolism, while the methoxyphenyl moiety may contribute to π-π stacking interactions with aromatic residues in target proteins . Validation methods include:

  • Comparative SAR studies : Synthesize analogs with substitutions (e.g., replacing difluoromethoxy with trifluoromethoxy) and test activity in receptor-binding assays .
  • Computational modeling : Use molecular docking to predict interactions with hypothetical targets (e.g., dopamine or serotonin receptors) .

Q. What are the standard synthetic routes for this compound, and how can purity be optimized?

Synthesis typically involves coupling a substituted phenylpiperazine precursor with a carbothioamide group via thiophosgene or Lawesson’s reagent. Key steps:

  • Intermediate purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate intermediates .
  • Purity optimization : Employ recrystallization in ethanol or acetonitrile, followed by HPLC analysis (C18 column, methanol/water gradient) to confirm >95% purity .

Q. Which in vitro assays are recommended for preliminary biological activity screening?

  • Receptor profiling : Radioligand displacement assays for GPCRs (e.g., 5-HT1A, D2) at concentrations ranging from 1 nM to 10 μM .
  • Cytotoxicity screening : MTT assays in HEK-293 or HepG2 cells to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can contradictory data on receptor-binding affinities be resolved?

Contradictions may arise from assay conditions (e.g., buffer pH, temperature) or receptor isoform specificity. Mitigation strategies:

  • Dose-response curves : Repeat assays with tighter concentration gradients (e.g., 0.1–1000 nM) and standardized protocols .
  • Orthogonal assays : Compare radioligand binding with functional assays (e.g., cAMP accumulation for GPCR activity) .

Q. What methodologies are suitable for studying structure-activity relationships (SAR) in this compound class?

  • Fragment-based design : Synthesize derivatives with systematic substitutions (e.g., halogenated phenyl groups) and analyze trends in logP, pKa, and IC50 values .
  • Free-energy perturbation (FEP) : Computational simulations to predict binding energy changes caused by substituent modifications .

Q. How can the compound’s interaction mechanism with a target protein be elucidated?

  • X-ray crystallography : Co-crystallize the compound with purified target proteins (e.g., kinases or GPCRs) to resolve binding modes .
  • NMR spectroscopy : Use 2D NOESY to map ligand-protein interactions in solution .

Q. What strategies address poor metabolic stability observed in preclinical studies?

  • Liver microsomal assays : Identify metabolic hot spots (e.g., demethylation of the methoxyphenyl group) using LC-MS/MS .
  • Deuterium incorporation : Replace labile hydrogen atoms in the carbothioamide group to slow oxidative metabolism .

Methodological Considerations

Q. How should researchers design in vivo studies to evaluate therapeutic potential?

  • Rodent models : Use LPS-induced inflammation models for assessing neuroprotective or anti-inflammatory effects .
  • Pharmacokinetic parameters : Measure Cmax, Tmax, and AUC via LC-MS after oral/intravenous administration .

Q. Which analytical techniques are critical for characterizing degradation products?

  • High-resolution mass spectrometry (HRMS) : Identify metabolites or degradation fragments with ppm-level accuracy .
  • Stability testing : Conduct forced degradation studies under acidic, basic, and oxidative conditions .

Q. How can crystallographic data for this compound be obtained and validated?

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., dichloromethane/pentane) and refine structures using SHELX .
  • Data deposition : Submit coordinates to the Cambridge Structural Database (CSD) for public access .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-(difluoromethoxy)phenyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide
Reactant of Route 2
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N-[3-(difluoromethoxy)phenyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide

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